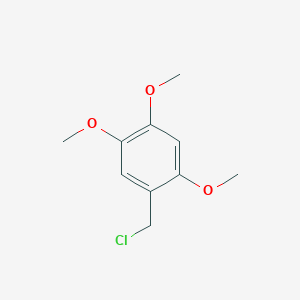

2,4,5-Trimethoxybenzyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,4,5-Trimethoxybenzyl chloride is an organic compound with the molecular formula C10H13ClO3. It is a derivative of benzyl chloride where three methoxy groups are substituted at the 2, 4, and 5 positions of the benzene ring. This compound is known for its applications in organic synthesis and various chemical reactions.

準備方法

Synthetic Routes and Reaction Conditions

2,4,5-Trimethoxybenzyl chloride can be synthesized through several methods. One common method involves the reaction of 2,4,5-trimethoxybenzyl alcohol with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

C10H13O3+SOCl2→C10H13ClO3+SO2+HCl

Another method involves the use of phosphorus tribromide (PBr3) or phosphorus trichloride (PCl3) as chlorinating agents. These reactions typically require anhydrous conditions and are carried out in inert solvents like dichloromethane or chloroform.

Industrial Production Methods

Industrial production of this compound often employs large-scale chlorination processes using thionyl chloride or phosphorus trichloride. The reaction is conducted in stainless steel reactors with efficient cooling systems to manage the exothermic nature of the reaction. The product is then purified through distillation or recrystallization.

化学反応の分析

Types of Reactions

2,4,5-Trimethoxybenzyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.

Oxidation Reactions: The compound can be oxidized to form 2,4,5-trimethoxybenzaldehyde or 2,4,5-trimethoxybenzoic acid.

Reduction Reactions: Reduction of the compound can yield 2,4,5-trimethoxybenzyl alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), or primary amines can be used under mild conditions.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Major Products Formed

Nucleophilic Substitution: Products include 2,4,5-trimethoxybenzyl azide, 2,4,5-trimethoxybenzyl thiocyanate, and 2,4,5-trimethoxybenzylamine.

Oxidation: Major products are 2,4,5-trimethoxybenzaldehyde and 2,4,5-trimethoxybenzoic acid.

Reduction: The primary product is 2,4,5-trimethoxybenzyl alcohol.

科学的研究の応用

2,4,5-Trimethoxybenzyl chloride is utilized in various scientific research fields:

Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.

Medicine: It is involved in the development of drugs targeting specific enzymes or receptors, particularly in cancer and neurological research.

Industry: The compound is used in the production of specialty chemicals, dyes, and polymers.

作用機序

The mechanism of action of 2,4,5-Trimethoxybenzyl chloride primarily involves its reactivity as an electrophile. The chlorine atom is highly susceptible to nucleophilic attack, leading to the formation of various substituted products. In biological systems, the compound can interact with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity or altering their function.

類似化合物との比較

Similar Compounds

3,4,5-Trimethoxybenzyl chloride: Similar structure but with different substitution pattern.

2,4,6-Trimethoxybenzyl chloride: Another isomer with methoxy groups at different positions.

2,5-Dimethoxybenzyl chloride: Lacks one methoxy group compared to 2,4,5-Trimethoxybenzyl chloride.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of three methoxy groups enhances its solubility in organic solvents and influences its interaction with biological targets.

生物活性

2,4,5-Trimethoxybenzyl chloride (C10H13ClO3) is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biological properties, including its interactions with various biological systems, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a benzyl group substituted with three methoxy groups at the 2, 4, and 5 positions. The presence of these methoxy groups significantly influences the compound's reactivity and biological interactions.

Antitumor Activity

Recent studies have highlighted the antitumor potential of derivatives related to this compound. For instance, compounds incorporating similar structural motifs have shown promising results in inhibiting cancer cell proliferation. A notable study evaluated the cytotoxicity of such derivatives against various cancer cell lines and reported IC50 values indicating significant antiproliferative effects. For example:

| Compound | IC50 (µM) | Target Cell Line |

|---|---|---|

| 3c | 0.75 | Jurkat |

| 3f | 1.4 | CCRF-CEM |

| CA-4 | 1.0 | HeLa |

These results suggest that compounds with similar structures to this compound may effectively target tubulin polymerization, a critical process in cancer cell division .

Antiparasitic Activity

The compound has also been screened for antiplasmodial activity against Plasmodium berghei, a model organism for malaria research. While the parent ligand exhibited some activity, metal complexes derived from it showed reduced efficacy. This indicates that while the base structure may have some biological activity, modifications can significantly alter its effectiveness against specific targets .

The mechanism underlying the biological activity of this compound appears to involve its interaction with tubulin. Studies indicate that compounds related to this structure can bind to the colchicine site on tubulin, leading to inhibition of microtubule polymerization. This action disrupts mitotic processes in cancer cells and can potentially be exploited in therapeutic applications .

Study on Antitumor Derivatives

A study focused on a series of derivatives based on trimethoxybenzyl structures evaluated their cytotoxic effects on human cancer cell lines. The results demonstrated that certain modifications enhanced their potency significantly compared to the parent compound:

- 3c was particularly effective with an IC50 value of 0.75 µM , indicating strong antiproliferative properties.

- In contrast, 3g showed much lower activity with an IC50 value of 13 µM , highlighting the importance of structural modifications .

Toxicological Assessment

Assessments of toxicity were conducted on normal human cells to determine the selectivity of these compounds towards cancer cells. Compounds exhibited negligible cytotoxicity towards peripheral blood lymphocytes (PBL), suggesting a favorable therapeutic window for further development .

特性

IUPAC Name |

1-(chloromethyl)-2,4,5-trimethoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO3/c1-12-8-5-10(14-3)9(13-2)4-7(8)6-11/h4-5H,6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRHHCEKRWHSEJO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1CCl)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the significance of the reaction between 2,4,5-Trimethoxybenzyl chloride and triphenylphosphane?

A1: The reaction between this compound and triphenylphosphane is significant as it leads to the formation of triphenyl(2,4,5-trimethoxybenzyl)phosphonium chloride []. This phosphonium salt serves as a crucial precursor in the Wittig reaction, a valuable method for synthesizing alkenes. In this specific case, the phosphonium salt reacts with various alkoxy-substituted benzaldehydes to yield multiply substituted stilbenes, many of which adopt the Z configuration [].

Q2: What structural insights into (Z)-2,2',4,4',5,5'-hexamethoxystilbene were gained from the research?

A2: The research revealed that (Z)-2,2',4,4',5,5'-hexamethoxystilbene, synthesized using this compound derived phosphonium salt, exhibits a nonplanar conformation around the central double bond []. This deviation from planarity, indicated by a C-C=C-C torsion angle of 7.8 (4)°, is attributed to steric congestion arising from the multiple methoxy substituents surrounding the double bond []. This finding highlights the impact of steric factors on the conformation and potentially the reactivity of such substituted stilbenes.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。